

An In-depth Technical Guide to TAS2R14 Agonist-2 (Compound 28.1)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **TAS2R14 agonist-2**, also known as compound 28.1. It includes detailed experimental protocols for assessing its activity and visual representations of its signaling pathway and the discovery workflow for novel agonists.

Chemical Structure and Physicochemical Properties

TAS2R14 agonist-2 (compound 28.1) is a potent and selective agonist for the bitter taste receptor TAS2R14.[1][2] It was developed through structural modifications of flufenamic acid, a known TAS2R14 agonist, resulting in a compound with approximately six times greater potency.[3]

Table 1: Chemical and Physical Properties of TAS2R14 Agonist-2



Property	Value	
IUPAC Name	4-methyl-N-[2-(2H-tetrazol-5-yl)phenyl]-6- (trifluoromethyl)pyrimidin-2-amine	
CAS Number	2883007-69-8	
Chemical Formula	C13H10F3N7	
Molar Mass	321.267 g⋅mol ⁻¹	
Appearance	Solid	
Solubility	10 mM in DMSO	
Storage	Solid Powder: -20°C for 12 months; 4°C for 6 months. In Solvent: -80°C for 6 months; -20°C for 6 months.	

Biological Activity and Mechanism of Action

TAS2R14 agonist-2 is a highly potent agonist of the TAS2R14 receptor, with a reported half-maximal effective concentration (EC₅₀) of approximately 71-72 nM.[1][2][4] It exhibits marked selectivity for TAS2R14 over a panel of 24 other non-bitter taste human G protein-coupled receptors (GPCRs).[2]

The activation of TAS2R14, a G protein-coupled receptor, initiates a canonical signaling cascade. This process begins with the activation of the G protein gustducin (or a chimeric Gq protein in experimental setups), which in turn activates phospholipase C β2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[5] This increase in intracellular Ca²⁺ is the hallmark of TAS2R14 activation and is the basis for the most common assay to measure the activity of its agonists.

Due to the expression of TAS2R14 in human airway smooth muscle, its activation leads to bronchodilation. This makes TAS2R14 agonists like compound 28.1 potential therapeutic agents for asthma and chronic obstructive pulmonary disease (COPD).[3]



Table 2: Biological Activity of TAS2R14 Agonist-2

Parameter	Value	Assay System
EC50	71-72 nM	Cell-based calcium mobilization assay
Emax	129% (relative to a standard agonist)	Cell-based calcium mobilization assay
Selectivity	High selectivity over 24 non- bitter taste human GPCRs	Not specified

Experimental Protocols Determination of EC₅₀ via Cell-Based Calcium Mobilization Assay

This protocol describes a common method for determining the potency of TAS2R14 agonists by measuring changes in intracellular calcium levels in a heterologous expression system.

Materials:

- HEK293T cells
- Plasmid DNA encoding human TAS2R14
- Plasmid DNA encoding a chimeric G protein (e.g., Gα16gust44)
- Lipofectamine 2000 or other suitable transfection reagent
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, and 1% glutamine
- Poly-D-lysine-coated 96-well or 384-well black-walled, clear-bottom plates
- Fluo-4 AM calcium-sensitive dye
- Probenecid



- Assay buffer (e.g., C1 buffer: 130 mM NaCl, 5 mM KCl, 10 mM Glucose, 2 mM CaCl₂, 10 mM HEPES, pH 7.4)
- TAS2R14 agonist-2 (compound 28.1)
- Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader

Procedure:

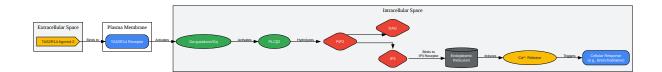
- Cell Culture and Transfection:
 - Culture HEK293T cells in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 1% glutamine at 37°C in a humidified atmosphere with 5% CO₂.
 - Seed the cells onto poly-D-lysine-coated plates.
 - Co-transfect the cells with plasmids encoding TAS2R14 and Gα16gust44 using a suitable transfection reagent according to the manufacturer's instructions. An empty vector can be used as a mock transfection control.
 - o Incubate the transfected cells for 24 hours.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer.
 - Remove the culture medium from the cells and wash with assay buffer.
 - Add the Fluo-4 AM loading buffer to each well and incubate for 1 hour at 37°C.
 - After incubation, wash the cells with assay buffer to remove excess dye.
- · Compound Preparation and Addition:
 - Prepare serial dilutions of TAS2R14 agonist-2 in the assay buffer.
- Fluorescence Measurement:
 - Place the plate in a FLIPR or other fluorescence plate reader.



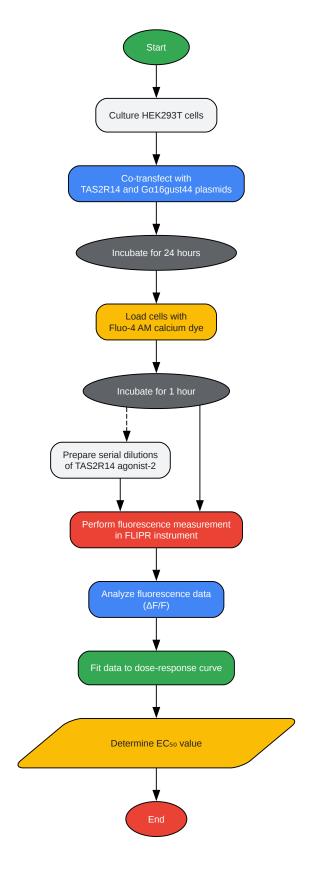
- Record the baseline fluorescence.
- The instrument will automatically add the different concentrations of the TAS2R14 agonist-2 to the wells.
- Continuously record the fluorescence intensity before and after the addition of the compound. An increase in fluorescence indicates an increase in intracellular calcium.
- Data Analysis:
 - \circ The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
 - \circ Normalize the data to the baseline fluorescence (F) to obtain $\Delta F/F$.
 - \circ Plot the Δ F/F values against the logarithm of the agonist concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Visualizations TAS2R14 Signaling Pathway









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